3-Ethoxy-5-methoxythiophene-2-carboxylic acid
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Overview
Description
3-Ethoxy-5-methoxythiophene-2-carboxylic acid is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of ethoxy and methoxy substituents at the 3 and 5 positions, respectively, and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methoxythiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxythiophene and 5-methoxythiophene.
Functional Group Introduction: The ethoxy and methoxy groups are introduced through etherification reactions using ethyl alcohol and methyl alcohol, respectively.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Substituted Thiophenes: Formed through electrophilic substitution.
Scientific Research Applications
3-Ethoxy-5-methoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of thiophene chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methoxythiophene-2-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxythiophene-2-carboxylic acid
- 5-Methoxythiophene-2-carboxylic acid
- 3-Methoxythiophene-2-carboxylic acid
Uniqueness
3-Ethoxy-5-methoxythiophene-2-carboxylic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility, stability, and potential interactions with biological targets compared to similar compounds with only one substituent.
Properties
CAS No. |
95202-11-2 |
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Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-ethoxy-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4S/c1-3-12-5-4-6(11-2)13-7(5)8(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
HPBNDMIFWQWTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC(=C1)OC)C(=O)O |
Origin of Product |
United States |
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